lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

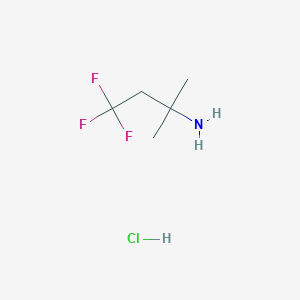

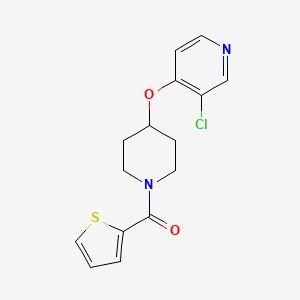

This compound is a lithium salt where the lithium ion is bonded to a 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate anion . The structure of this compound includes a lithium ion and a complex organic anion .

Molecular Structure Analysis

The molecular structure of this compound includes a lithium ion and a complex organic anion . The organic anion consists of a tetrahydro-2H-1,2,3-benzotriazol-2-yl group attached to an acetate group .科学的研究の応用

Lithium Compounds in Heterocyclic Chemistry

Research led by A. Katritzky and M. Gordeev highlights the role of lithium tetrafluoroborate in facilitating reactions of N-(α-aminoalkyl)benzotriazoles with olefins and 1,3-dienes, leading to the synthesis of heterocyclic systems such as tetrahydropyridinium salts and tetrahydroquinolines. This showcases lithium compounds' critical role in the synthesis of complex organic molecules, expanding the toolkit for creating novel pharmaceuticals and materials (Katritzky & Gordeev, 1993).

Lithium Insertion into Manganese Spinels

Lithium's electrochemical insertion into Mn3O4 and Li[Mn2]O4, as investigated by M. Thackeray et al., unveils the potential of lithium-based materials in energy storage technologies. This study underpins the development of lithium ion batteries by elucidating the fundamental interactions between lithium ions and electrode materials (Thackeray et al., 1983).

Anion Coordination in Lithium Salts

The work by Dennis W. McOwen et al. explores the coordination interactions of lithium 4,5-dicyano-1,2,3-triazolate (LiDCTA) and lithium 2-trifluoromethyl-4,5-dicyanoimidazole (LiTDI) with various solvents. This research is pivotal for understanding the solvation and ion transport mechanisms in lithium battery electrolytes, contributing to the optimization of lithium-ion battery performance (McOwen et al., 2014).

Lithium-Ion Batteries High-Temperature Performance

S. Pradanawati and colleagues' study on the role of benzimidazole-based anions in lithium-ion batteries addresses the critical challenge of thermal stability. By synthesizing a new anion that stabilizes the battery's performance at elevated temperatures, this research contributes to safer and more durable lithium-ion batteries (Pradanawati et al., 2014).

Electrochemical Capture of Lithium from Seawater

The development of an electrochemical cell by Joo-Seong Kim et al. for selective lithium capture from seawater represents a novel approach to addressing the increasing demand for lithium resources. This technology could revolutionize lithium sourcing for battery production, making it more sustainable and less dependent on traditional mining methods (Kim et al., 2015).

将来の方向性

特性

IUPAC Name |

lithium;2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.Li/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11;/h1-5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXZLOGRTWSZSK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC2=NN(N=C2C1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2772848.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide](/img/structure/B2772850.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2772851.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772852.png)

![4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2772853.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2772860.png)

![Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine](/img/structure/B2772867.png)